![molecular formula C20H24N2O4S B2855927 N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide CAS No. 923245-30-1](/img/structure/B2855927.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide” is a complex organic molecule. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active molecules .
Aplicaciones Científicas De Investigación
Biological Activities and SAR Studies
1,2,3,4-Tetrahydroisoquinolines (THIQ), an important class of isoquinoline alkaloids, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound , being a THIQ analog, could potentially have similar applications.
Antifungal Applications
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums have been identified as novel antifungal lead compounds . Given the structural similarity, our compound could also be explored for its antifungal properties.
Treatment of Neurodegenerative Disorders
THIQ based natural and synthetic compounds have shown potential against various neurodegenerative disorders . This opens up the possibility of using our compound in the treatment of such disorders.
Antibacterial Applications
A novel compound synthesized from THIQ was found to have significant antibacterial property against eight pathogenic bacterial strains . This suggests that our compound could also have potential antibacterial applications.
Treatment of Osteoporosis
A study found that certain compounds inhibited RANKL-induced osteoclast differentiation, which is crucial in the treatment of osteoporosis . Given the structural similarity, our compound could potentially be used in the treatment of osteoporosis.
Antioxidant Applications
Isoquinoline alkaloids are known for their ability to damage vital molecules of biological importance such as phospholipids, proteins, and DNA . This suggests that our compound could potentially be used as an antioxidant.
Mecanismo De Acción
Target of Action
The primary target of the compound “4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” is currently unknown. The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety , which is a structural motif found in various natural products and therapeutic lead compounds . .
Mode of Action
Compounds containing a 1,2,3,4-tetrahydroisoquinoline moiety are known to interact with their targets through various mechanisms . For instance, some compounds with this moiety are known to function as inhibitors of certain enzymes . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the overall structure of the compound.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing a 1,2,3,4-tetrahydroisoquinoline moiety are involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-19-9-7-17(8-10-19)20(23)21-12-14-27(24,25)22-13-11-16-5-3-4-6-18(16)15-22/h3-10H,2,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERQBFGVNLMGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



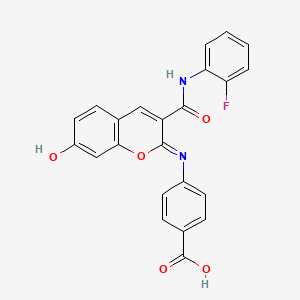
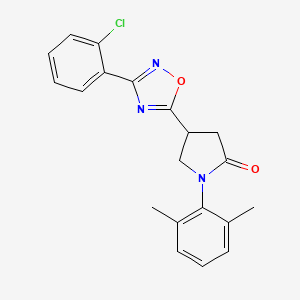
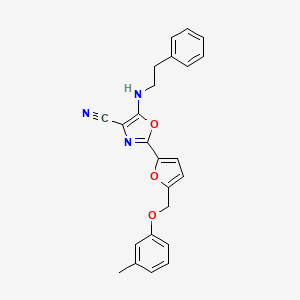
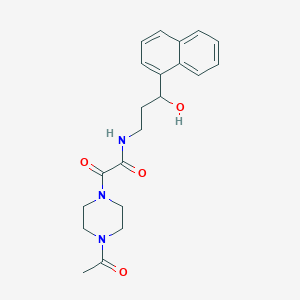

![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2855859.png)
![3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2855860.png)
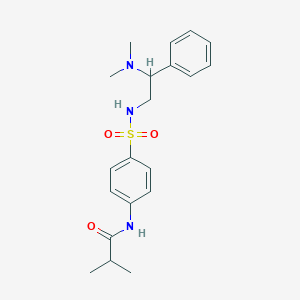
![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)
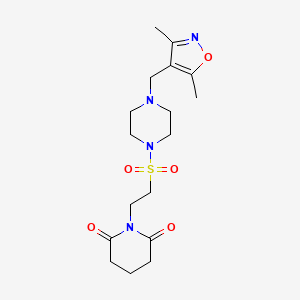
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2855864.png)
![N-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2855866.png)